![molecular formula C10H12ClN3 B1482312 7-(氯甲基)-6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑 CAS No. 2092040-03-2](/img/structure/B1482312.png)

7-(氯甲基)-6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑

描述

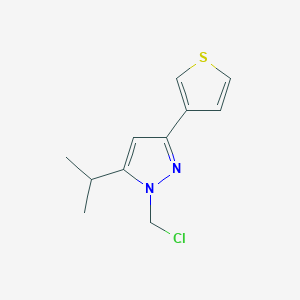

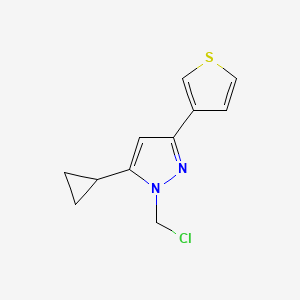

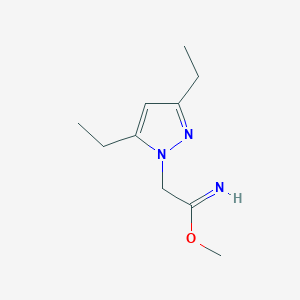

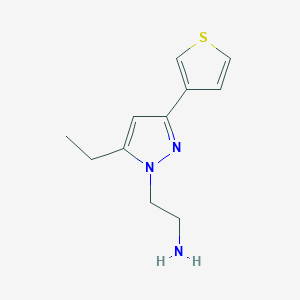

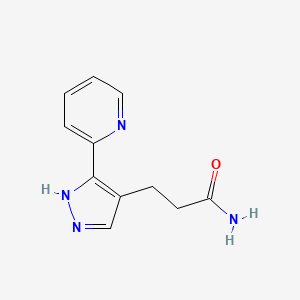

The compound “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” include its molecular formula C11H14ClN3 and molecular weight 223.7 g/mol. Further properties such as color, density, hardness, melting point, and boiling point are not specified in the search results.科学研究应用

药物化学: 抗癌药物

吡唑衍生物因其抗癌特性而被广泛研究。它们可以作为激酶抑制剂,破坏癌细胞信号通路。 该化合物中的氯甲基和环丙基可能增强其与特定激酶结合的能力,从而可能导致新的靶向癌症疗法的开发 .

农业化学: 杀虫剂

在农业中,吡唑衍生物用于制造对各种害虫有效的杀虫剂。 7-(氯甲基)-6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑的独特结构可能导致新型杀虫剂的开发,这些杀虫剂具有更高的特异性和更低的环境影响 .

材料科学: 有机半导体

吡唑的电子性质使其适用于有机半导体。 这种化合物,凭借其特定的取代基,可以用于制造有机发光二极管 (OLED) 或有机光伏 (OPV) 的半导体材料 .

生物有机化学: 酶抑制

已知吡唑衍生物抑制各种酶,这对于治疗糖尿病和炎症等疾病至关重要。 可以探索所讨论的化合物对酶的抑制能力,这可能导致治疗代谢紊乱的新方法 .

分析化学: 色谱分析

吡唑衍生物的独特结构可用于色谱方法分离或鉴定其他化合物7-(氯甲基)-6-环丙基-1-甲基-1H-咪唑并[1,2-b]吡唑可能在分析技术中用作标准品或衍生化试剂 .

绿色化学: 水基合成

吡唑衍生物的合成正在向更绿色的方法发展,包括水基反应。 这种化合物可以使用环保工艺合成,减少化学合成的环境足迹 .

作用机制

Target of Action

Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .

Biochemical Pathways

It can be inferred from related compounds that it may affect the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase .

Result of Action

Related compounds have shown significant cytotoxic activities against certain cell lines .

安全和危害

The safety data sheet for a similar compound, pyrazole, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

未来方向

The development of new antimicrobial drugs is most needed due to the rapid growth in global antimicrobial resistance . Therefore, the synthesis of novel pyrazole derivatives, such as “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on green chemistry .

属性

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTAVTMNBNMTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1482229.png)

![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)